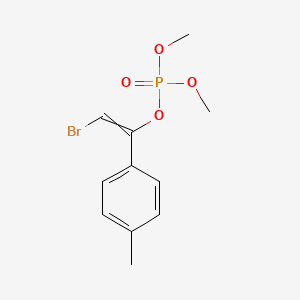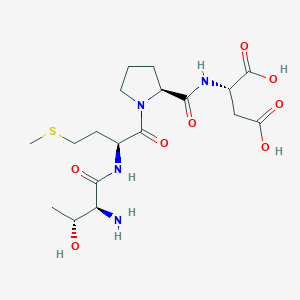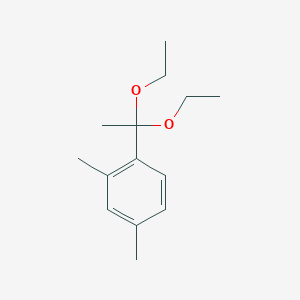
1-(1,1-Diethoxyethyl)-2,4-dimethyl-benzol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Diethoxyethyl)-2,4-dimethyl-benzol is an organic compound with the molecular formula C12H18O2 It is a derivative of benzene, where the benzene ring is substituted with a 1,1-diethoxyethyl group and two methyl groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Diethoxyethyl)-2,4-dimethyl-benzol typically involves the alkylation of 2,4-dimethylbenzene (also known as xylene) with 1,1-diethoxyethane. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, which facilitates the formation of the carbocation intermediate necessary for the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1-(1,1-Diethoxyethyl)-2,4-dimethyl-benzol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
1-(1,1-Diethoxyethyl)-2,4-dimethyl-benzol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1-(1,1-Diethoxyethyl)-2,4-dimethyl-benzol depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways involve interactions with various functional groups, leading to the formation of new chemical bonds and products.
類似化合物との比較
Similar Compounds
1-(1,1-Dimethoxyethyl)-2,4-dimethyl-benzol: Similar structure but with methoxy groups instead of ethoxy groups.
2,4-Dimethylbenzaldehyde: Contains an aldehyde group instead of the 1,1-diethoxyethyl group.
2,4-Dimethylphenol: Contains a hydroxyl group instead of the 1,1-diethoxyethyl group.
Uniqueness
1-(1,1-Diethoxyethyl)-2,4-dimethyl-benzol is unique due to the presence of the 1,1-diethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
214330-29-7 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC名 |
1-(1,1-diethoxyethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C14H22O2/c1-6-15-14(5,16-7-2)13-9-8-11(3)10-12(13)4/h8-10H,6-7H2,1-5H3 |
InChIキー |
PGCBQOYNRABNCJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)(C1=C(C=C(C=C1)C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)

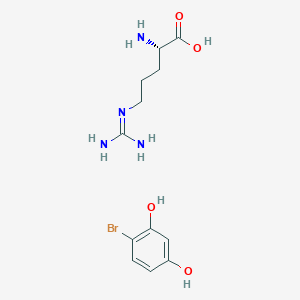
![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
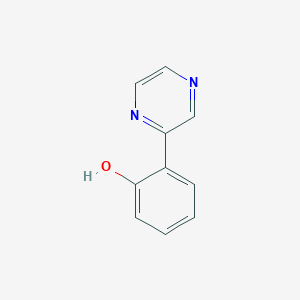
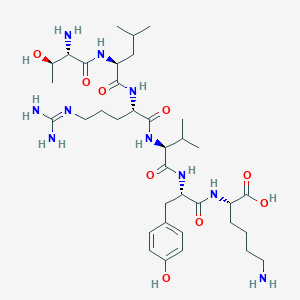
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
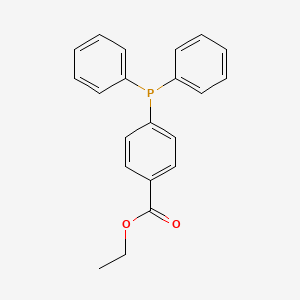
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)

